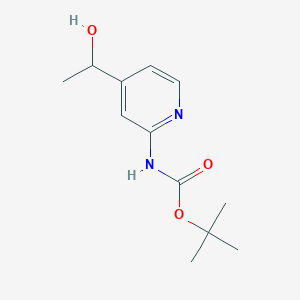
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H18N2O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group and a hydroxyethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate typically involves the reaction of 4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted carbamates.
科学研究应用
Chemistry
In chemistry, tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Tert-butyl (4-(2-hydroxyethyl)pyridin-2-YL)carbamate: Similar structure but with a different position of the hydroxyethyl group.
Tert-butyl (4-(1-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
生物活性
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, which is known for its ability to engage in π-π interactions and hydrogen bonding. This structural feature contributes significantly to its biological activity. The molecular formula is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol.
This compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially influencing cellular energy metabolism.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |
| Neuroprotective | Shows potential in protecting neuronal cells from apoptosis induced by toxic agents. |
Case Studies
- Neuroprotection Against Aβ 1-42 Toxicity
- Inhibition of β-secretase Activity
- Inflammation Modulation
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Viability Studies : In astrocyte cultures treated with Aβ 1-42, the compound improved cell viability by approximately 63% compared to untreated controls .
- Enzymatic Assays : The compound demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for neurotransmission and could be beneficial in neurodegenerative disorders .
属性
CAS 编号 |
1429422-00-3 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(1-hydroxyethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16) |
InChI 键 |
BXOXHHNEVLJYIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















